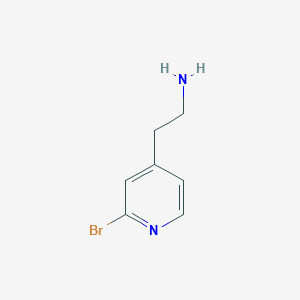

2-(2-Bromopyridin-4-YL)ethan-1-amine

Description

Contextual Significance of Pyridine (B92270) Derivatives as Synthetic Intermediates

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast array of applications in organic synthesis. nih.gov The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity to the ring system, making it susceptible to a variety of chemical transformations.

The presence of a bromine atom on the pyridine ring, as in 2-bromopyridine (B144113), further enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. frontierspecialtychemicals.com These reactions allow for the facile introduction of a diverse array of substituents, enabling the construction of large and complex molecular libraries. The synthesis of 2-bromopyridine itself can be achieved through methods such as the diazotization of 2-aminopyridine (B139424) in the presence of a bromide source. nih.govresearchgate.net

Strategic Utility of Ethan-1-amine Moieties in Constructing Molecular Complexity

The ethan-1-amine moiety (–CH₂CH₂NH₂) is another critical functional group that contributes significantly to the synthetic value of molecules like 2-(2-Bromopyridin-4-YL)ethan-1-amine. The primary amine group is a potent nucleophile and a key site for a multitude of chemical modifications. It can readily participate in reactions such as acylation, alkylation, reductive amination, and the formation of amides, sulfonamides, and ureas. This reactivity allows for the straightforward elaboration of the ethan-1-amine side chain, providing a convenient route to introduce further molecular diversity and to modulate the physicochemical properties of the target molecule.

The synthesis of amine-containing building blocks is a significant area of research in organic chemistry due to the prevalence of the amine functional group in a vast number of functional molecules, including natural products and pharmaceuticals.

Scope and Academic Research Relevance of this compound and its Structural Analogs

The compound this compound, along with its structural isomers and analogs, are recognized as valuable building blocks in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. While detailed academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its utility can be inferred from the broad applications of its constituent parts and closely related analogs.

For instance, the structural analog 1-(4-Bromopyridin-2-yl)ethanone is cited as a synthetic specialty chemical useful in the preparation of pharmaceuticals and other specialized organic compounds. libretexts.org This highlights the general importance of the bromopyridine scaffold in synthetic campaigns. Furthermore, the synthesis of various N-arylpyrimidin-2-amine derivatives has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating the utility of halogenated pyridines and pyrimidines in constructing complex nitrogen-containing heterocycles. frontierspecialtychemicals.com

The commercial availability of this compound and its derivatives from various chemical suppliers underscores their role as readily accessible starting materials for research and development. These compounds are often utilized in the construction of compound libraries for high-throughput screening in the quest for new bioactive molecules. The combination of a reactive bromine atom on the pyridine ring and a versatile primary amine group on the ethyl side chain makes these molecules ideal candidates for diversity-oriented synthesis.

Below is a table of structural analogs and related precursors, illustrating the chemical space around the title compound.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 1060808-84-5 | C₇H₉BrN₂ | Title compound, building block for synthesis. biosynth.com |

| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | Precursor for bromopyridine derivatives. nih.govresearchgate.net |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | Starting material for the synthesis of 2-bromopyridine. nih.govresearchgate.net |

| 2-Amino-4-bromopyridine | 84249-14-9 | C₅H₅BrN₂ | A structural isomer and pharmaceutical intermediate. nih.gov |

| 1-(4-Bromopyridin-2-yl)ethanone | 1060805-69-7 | C₇H₆BrNO | Synthetic building block for pharmaceuticals. libretexts.org |

| 2-(2-Bromopyridin-4-yl)ethan-1-ol | 1206250-17-0 | C₇H₈BrNO | A related building block with a hydroxyl group instead of an amine. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWKKQOBJFEEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693027 | |

| Record name | 2-(2-Bromopyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858362-82-0 | |

| Record name | 2-(2-Bromopyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of the 2 2 Bromopyridin 4 Yl Ethan 1 Amine Moiety

Transformations Involving the Pyridine (B92270) Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is a versatile handle for introducing molecular complexity. Its reactivity is primarily exploited through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the 2- and 4-positions of pyridines are particularly activated towards displacement by nucleophiles. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov While direct comparisons with 2-bromopyridine (B144113) derivatives are context-dependent, this principle underscores the feasibility of displacing the bromo substituent with various nucleophiles.

Common nucleophiles for these reactions include amines, alcohols, and thiols. For example, the Ullmann-type C-N cross-coupling reaction of carbazoles with 2-bromopyridine derivatives, catalyzed by copper(I) chloride, provides a method for synthesizing N-heteroarylcarbazoles. nih.gov Such reactions are often promoted by a suitable ligand and base. nih.gov The reaction conditions can be tailored to favor the substitution product, providing a straightforward route to functionalized pyridine derivatives.

Table 1: Examples of Nucleophilic Substitution on 2-Halopyridines

| Halopyridine | Nucleophile | Product Type | Catalyst/Conditions | Reference |

| 2-Bromopyridine Derivatives | Carbazoles | N-Heteroarylcarbazoles | CuCl, 1-methyl-imidazole, t-BuOLi | nih.gov |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | EtOH | nih.gov |

| 3-Halo-2-aminopyridines | Primary and Secondary Amines | N3-substituted-2,3-diaminopyridines | Pd-catalyst, RuPhos/BrettPhos, LiHMDS | nih.gov |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 2-(2-Bromopyridin-4-YL)ethan-1-amine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages. nih.govlibretexts.org The reaction of 2-bromopyridine derivatives with various arylboronic acids can be achieved, although the electronic nature of the pyridine ring can present challenges. nih.govresearchgate.net The development of specialized ligands and catalyst systems has enabled efficient coupling of 2-pyridyl nucleophiles with a broad range of aryl and heteroaryl bromides and chlorides. nih.gov The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction offers another robust method for C-C bond formation, coupling an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org 2-(Trialkylstannyl)pyridyl derivatives, which can be prepared from 2-bromopyridines, are effective coupling partners. researchgate.netnih.gov While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its versatility and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov The reaction has been used to couple various organic groups, including sp²-hybridized vinyl and aryl moieties. wikipedia.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features | References |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | Forms C-C bonds; tolerant of many functional groups. | nih.govlibretexts.orgresearchgate.net |

| Stille | Organotin compound + Organic halide | Palladium catalyst (e.g., Pd(PPh₃)₄) | Forms C-C bonds; stable organotin reagents, but toxic. | organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov |

Reactivity of the Primary Ethanamine Functional Group

The primary amine of the ethanamine side chain is a key site for diversification, allowing for the introduction of a wide variety of substituents and the construction of new heterocyclic systems.

The primary amine readily undergoes reactions with acylating, sulfonylating, and amidating agents. These transformations are not only crucial for protecting the amine group during subsequent reactions but also provide a direct pathway to a diverse range of amides and sulfonamides, many of which are of interest in medicinal chemistry.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. 4-Dialkylaminopyridines are known to be highly effective catalysts for acylation reactions. researchgate.net Acyl-1,4-dihydropyridines have also emerged as versatile acylation reagents. mdpi.com

Sulfonylation: The amine can be converted to a sulfonamide by reacting with a sulfonyl chloride. The direct C-H sulfonylation of the pyridine ring itself can also be achieved under specific conditions, typically involving activation of the pyridine with an agent like triflic anhydride (B1165640) followed by reaction with a sulfinate salt. d-nb.infochemistryviews.orgchemrxiv.org This highlights the possibility of functionalizing both the amine and the pyridine ring with sulfonyl groups.

Amidation: Amidation reactions are fundamental for creating peptide bonds and other amide-containing structures. These reactions can be facilitated by standard coupling reagents used in peptide synthesis. The synthesis of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamides showcases the use of acid-amide coupling reactions. researchgate.net

Reductive amination is a versatile method for introducing alkyl groups to the primary amine. This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This method allows for the attachment of a wide variety of alkyl and arylalkyl groups.

Further functionalization can include reactions such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. snnu.edu.cnmit.edu While typically used to form aryl amines from aryl halides, related methodologies can be applied to further functionalize the ethanamine moiety or other nitrogen-containing heterocycles derived from it. The development of robust catalyst systems based on ligands like RuPhos and BrettPhos has greatly expanded the scope of C-N cross-coupling reactions. mit.edursc.org

The ethanamine side chain is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

Imidazoles: Imidazoles can be synthesized through various methods, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), or from α-haloketones and amidines. The primary amine of this compound, after appropriate modification, can serve as a key component in constructing the imidazole (B134444) ring. For example, derivatives of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine have been synthesized through a series of reactions including condensation. researchgate.net The synthesis of substituted imidazoles is an active area of research, with many new methods being developed. researchgate.netrsc.org

Thiazoles: Thiazole (B1198619) rings can be constructed via the Hantzsch thiazole synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com The ethanamine group can be converted into a thioamide, which can then be cyclized to form a thiazole ring. Various synthetic strategies exist for thiazole synthesis, including one-pot multi-component reactions. youtube.comorganic-chemistry.orgnih.gov

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea. nih.gov The ethanamine moiety can be incorporated into precursors for pyrimidine (B1678525) synthesis. For instance, 2-aminopyridines can be used to synthesize pyrido[1,2-a]pyrimidin-4-ones. clockss.org The synthesis of pyrimidine derivatives is of significant interest due to their presence in a wide range of pharmaceuticals. google.comnih.gov

Table 3: Heterocyclic Systems from Ethanamine Derivatization

| Heterocycle | General Synthetic Strategy | Potential Role of Ethanamine Moiety | References |

| Imidazole | Condensation of dicarbonyls, aldehydes, and ammonia; reaction of α-haloketones with amidines. | Can be converted to an amidine or other key intermediate. | researchgate.netresearchgate.netrsc.org |

| Thiazole | Hantzsch synthesis (α-halocarbonyl + thioamide). | Can be converted to a thioamide. | youtube.comyoutube.comorganic-chemistry.orgnih.gov |

| Pyrimidine | Condensation of 1,3-dicarbonyls with N-C-N compounds (e.g., guanidine). | Can be incorporated into precursors containing the N-C-N fragment. | nih.govclockss.orggoogle.comnih.gov |

Modifications and Transformations of the Ethane (B1197151) Linker

Homologation and Retro-Homologation Strategies

Homologation, the extension of the alkyl chain, and retro-homologation, its shortening, are fundamental transformations for probing the optimal distance between the pyridyl and amino groups.

Homologation Strategies

A primary route for the one-carbon homologation of the ethane linker to a propane (B168953) chain involves the Arndt-Eistert reaction. bath.ac.ukresearchgate.net This well-established method allows for the conversion of a carboxylic acid to its next higher homologue. bath.ac.uk In the context of the target moiety, this would typically start from (2-bromopyridin-4-yl)acetic acid.

The general sequence of the Arndt-Eistert homologation proceeds through three key steps:

Activation of the Carboxylic Acid: The starting carboxylic acid, (2-bromopyridin-4-yl)acetic acid, is first converted to a more reactive derivative, typically the acid chloride, using reagents such as thionyl chloride (SOCl₂). rsc.org

Formation of a Diazoketone: The activated acid chloride then reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. rsc.org It is crucial to use an excess of diazomethane to neutralize the hydrochloric acid byproduct, which could otherwise lead to the formation of undesired chloromethyl ketone side products. bath.ac.uk

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (commonly silver oxide, Ag₂O), to generate a ketene (B1206846). researchgate.net This ketene is then trapped by a nucleophile. In the presence of water, the homologous carboxylic acid, 3-(2-bromopyridin-4-yl)propanoic acid, is formed. Subsequent reduction of the carboxylic acid and amination would yield the desired homologated amine, 3-(2-bromopyridin-4-yl)propan-1-amine.

An alternative and safer approach to the Arndt-Eistert synthesis, which avoids the use of the highly toxic and explosive diazomethane, is the Kowalski ester homologation. While specific applications to pyridylacetic acids are not extensively documented, this method represents a viable alternative for chain extension.

| Homologation Strategy | Starting Material | Key Reagents | Intermediate | Homologated Product Precursor |

| Arndt-Eistert Reaction | (2-Bromopyridin-4-yl)acetic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | α-Diazoketone, Ketene | 3-(2-Bromopyridin-4-yl)propanoic acid |

Retro-Homologation Strategies

While less common, strategies for shortening the alkyl chain (retro-homologation) can be envisaged, although they are not as straightforward as homologation. One potential, albeit indirect, route would involve the oxidative cleavage of a precursor containing a longer chain with a strategically placed functional group, such as a double bond or a diol. For instance, a precursor like 3-(2-bromopyridin-4-yl)prop-2-en-1-amine could, in principle, be oxidatively cleaved to yield a (2-bromopyridin-4-yl)carboxaldehyde, which could then be converted to the one-carbon shorter amine. However, direct and efficient methods for the retro-homologation of the this compound backbone are not well-documented in the literature.

Stereochemical Control and Chiral Induction within the Alkyl Chain

The introduction of chirality into the ethane linker significantly expands the chemical space and is often crucial for achieving desired biological activities. This can be accomplished through various asymmetric synthetic strategies or by chiral resolution.

Asymmetric Synthesis

The creation of a stereocenter at the α- or β-position of the ethylamine (B1201723) chain can be achieved through several methods:

Asymmetric Reduction of Ketones: A common approach involves the asymmetric reduction of a prochiral ketone precursor, such as 1-(2-bromopyridin-4-yl)ethan-1-one. The use of chiral reducing agents or catalytic asymmetric hydrogenation can lead to the formation of a chiral alcohol, 1-(2-bromopyridin-4-yl)ethan-1-ol, with high enantiomeric excess. nih.govnih.gov This chiral alcohol can then be converted to the corresponding chiral amine with retention or inversion of configuration, depending on the chosen synthetic route (e.g., via mesylation and azide (B81097) displacement followed by reduction).

Chiral Auxiliaries: The use of a chiral auxiliary is a powerful method for directing the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a (2-bromopyridin-4-yl)acetic acid precursor. researchgate.net Subsequent alkylation of the enolate of this adduct would proceed with high diastereoselectivity. youtube.comnih.gov Cleavage of the auxiliary would then yield the chiral α-substituted carboxylic acid, which can be converted to the desired chiral amine.

Enantioselective Alkylation: Direct enantioselective alkylation of a precursor like 2-bromo-4-methylpyridine (B133514) offers a more direct route. nih.gov The use of a strong, non-nucleophilic chiral base, such as a chiral lithium amide, can deprotonate the methyl group to form a chiral organolithium species. nih.gov This can then react with an electrophile to introduce a substituent at the benzylic position with high enantioselectivity. nih.gov Subsequent functional group manipulations would lead to the desired chiral amine.

| Asymmetric Strategy | Precursor | Key Reagent/Catalyst | Chiral Intermediate |

| Asymmetric Ketone Reduction | 1-(2-Bromopyridin-4-yl)ethan-1-one | Chiral borane (B79455) reagents, Asymmetric hydrogenation catalysts | (R)- or (S)-1-(2-Bromopyridin-4-yl)ethan-1-ol |

| Chiral Auxiliary | (2-Bromopyridin-4-yl)acetic acid | Evans oxazolidinone, LDA, Alkyl halide | Chiral N-acyloxazolidinone |

| Enantioselective Alkylation | 2-Bromo-4-methylpyridine | Chiral lithium amide, Electrophile | Chiral substituted 2-bromo-4-alkylpyridine |

Chiral Resolution

In cases where asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of this compound or a suitable precursor can be employed. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.

Strategic Applications in Contemporary Organic Synthesis and Chemical Biology Research

Development of Complex Polycyclic and Heterocyclic Frameworks

The dual reactivity of 2-(2-Bromopyridin-4-YL)ethan-1-amine makes it an invaluable starting material for the construction of intricate polycyclic and heterocyclic systems. The primary amine can readily participate in cyclization reactions to form nitrogen-containing heterocycles, while the 2-bromo-substituted pyridine (B92270) ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled assembly of complex scaffolds.

For instance, the ethanamine moiety can be acylated and subsequently cyclized to form a variety of fused ring systems. The remaining bromo substituent can then be used as a linchpin to introduce further molecular complexity, leading to the generation of novel, three-dimensional chemical space. This approach is particularly useful in the synthesis of natural product analogues and other complex molecular targets that require a convergent synthetic strategy. The ability to build upon the pyridine core in a programmed manner underscores the strategic importance of this compound in modern synthetic chemistry.

Use as Precursors for Privileged Scaffolds in Drug Discovery Research

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring and its fused derivatives are well-established privileged scaffolds in drug discovery. This compound serves as a key precursor for the synthesis of several classes of medicinally important heterocyclic compounds.

The amino group of this compound can be readily transformed into a 2-aminopyridine (B139424) surrogate, which is a common starting material for the synthesis of a variety of fused bicyclic heterocycles.

Imidazo[1,2-a]pyridines: These scaffolds are present in a number of marketed drugs and clinical candidates with a wide range of biological activities. rsc.org The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone (the Tschitschibabin reaction) or a multi-component reaction involving an aldehyde and an isocyanide (the Groebke-Blackburn-Bienaymé reaction). organic-chemistry.orgmdpi.comrsc.orgacs.orgbio-conferences.org The amino group of the title compound can be utilized in these transformations to construct the imidazo[1,2-a]pyridine (B132010) core, with the bromo-substituent available for subsequent functionalization.

Pyrido[1,2-a]pyrimidines: This class of compounds has also shown significant potential in drug discovery. rsc.org The synthesis of pyrido[1,2-a]pyrimidin-2-ones can be achieved through the acylation of 2-aminopyridines with alkynoate esters followed by thermal cyclization. rsc.org The aminoethyl side chain of this compound can be appropriately modified to participate in such cyclization reactions.

Triazolo[4,3-a]pyridines: These heterocycles are of interest due to their diverse pharmacological properties. rsc.orgresearchgate.netnih.gov A common synthetic route involves the reaction of a 2-hydrazinopyridine (B147025) with a one-carbon synthon, such as an aldehyde or urea. rsc.orgchemicalbook.com The amino group of this compound can be converted to a hydrazine (B178648) group to facilitate the synthesis of this scaffold. researchgate.netnih.gov

| Fused Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Imidazo[1,2-a]pyridines | Condensation of a 2-aminopyridine with an α-haloketone or a multicomponent reaction. organic-chemistry.orgmdpi.comrsc.orgacs.orgbio-conferences.org | The amino group acts as the 2-aminopyridine equivalent for the cyclization. |

| Pyrido[1,2-a]pyrimidines | Acylation of a 2-aminopyridine with an alkynoate ester followed by cyclization. rsc.org | The modified aminoethyl side chain participates in the cyclization. |

| Triazolo[4,3-a]pyridines | Reaction of a 2-hydrazinopyridine with a one-carbon synthon. rsc.orgresearchgate.netnih.govchemicalbook.com | The amino group is converted to a hydrazine to enable the cyclization. |

The versatile reactivity of this compound also allows for its incorporation into other important heterocyclic systems.

Pyrimidine (B1678525) Derivatives: Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive molecules. nih.govorganic-chemistry.orggrowingscience.com The amino group of the title compound can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring. organic-chemistry.orgmdpi.com

Quinazoline (B50416) Derivatives: Quinazolines are another class of privileged scaffolds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a suitable nitrogen-containing component. The amino group of this compound can be incorporated as a substituent on the quinazoline core.

Thiazole (B1198619) Derivatives: The thiazole ring is a key feature in many pharmaceuticals. nih.govresearchgate.netpharmaguideline.comacs.orgafricaresearchconnects.com The Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, is a common method for their preparation. acs.org The amino group of this compound can be converted to a thiourea and then cyclized to form a thiazole ring, or the bromo group can be displaced by a thiazole-containing nucleophile.

| Heterocycle | General Synthetic Approach | Potential Integration of this compound |

| Pyrimidines | Reaction of an amine with a 1,3-dicarbonyl compound. organic-chemistry.orgmdpi.com | The amino group serves as a nucleophile in the ring-forming reaction. |

| Quinazolines | Reaction of an anthranilic acid derivative with an amine. nih.govresearchgate.net | The amino group is incorporated as a substituent on the quinazoline scaffold. |

| Thiazoles | Hantzsch synthesis from a thiourea and an α-haloketone. acs.org | The amino group is converted to a thiourea for cyclization, or the bromo group is displaced. |

Construction of Molecular Probes and Sensing Elements

Molecular probes are essential tools in chemical biology for visualizing and quantifying biological processes. Pyridine-based fluorophores have shown promise as sensors for various analytes, including metal ions and pH. beilstein-journals.orgresearchgate.net The this compound scaffold can be readily functionalized to create novel molecular probes.

The amino group provides a convenient attachment point for a variety of fluorophores or other reporter groups. The pyridine nitrogen can act as a binding site for metal ions, and the electronic properties of the pyridine ring can be modulated by the bromo substituent. This allows for the rational design of probes where the fluorescence output is sensitive to the local environment. For example, photoinduced electron transfer (PET) quenching mechanisms can be engineered, where the binding of an analyte to the pyridine moiety alters the fluorescence of an attached dye. The aggregation-induced emission enhancement (AIEE) properties of certain pyridine derivatives also open up possibilities for developing novel sensors. beilstein-journals.org

Contribution to Combinatorial Library Synthesis for Chemical Diversity Exploration

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds for high-throughput screening. nih.gov The success of this approach relies on the availability of versatile building blocks that allow for the introduction of molecular diversity. Functionalized pyridines are highly valued in this context due to their prevalence in bioactive molecules. lifechemicals.comrasayanjournal.co.inresearchgate.net

This compound is an ideal scaffold for combinatorial library synthesis. The two orthogonal reactive sites—the primary amine and the bromo group—allow for a divergent synthetic approach. The amino group can be acylated, alkylated, or used in reductive aminations with a library of aldehydes or ketones. The bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with a diverse set of boronic acids, alkynes, or amines. This dual functionalization strategy enables the generation of a large and structurally diverse library of compounds from a single, readily accessible starting material.

Advanced Analytical Characterization Techniques in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(2-Bromopyridin-4-YL)ethan-1-amine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethanamine side chain. The three aromatic protons on the 2-bromopyridine (B144113) ring will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The proton at the C6 position is expected to be the most downfield, appearing as a doublet. The protons at C3 and C5 will also be doublets, with their precise shifts influenced by the neighboring substituents. The ethylamine (B1201723) side chain will exhibit two signals in the upfield region. The two methylene (B1212753) protons adjacent to the pyridine ring (CH₂) would likely appear as a triplet, and the two methylene protons adjacent to the amine group (CH₂-NH₂) would also be a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The pyridine ring will display five distinct signals. The carbon atom bonded to the bromine (C2) is expected to be significantly shifted and can be identified based on established data for 2-bromopyridine. chemicalbook.comspectrabase.com The other four carbons of the pyridine ring (C3, C4, C5, C6) will have chemical shifts characteristic of a substituted pyridine. chemicalbook.com The two aliphatic carbons of the ethanamine side chain will appear in the upfield region of the spectrum. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals by showing correlations between them. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H3 | ~7.3 | - |

| Pyridine H5 | ~7.2 | - |

| Pyridine H6 | ~8.3 | - |

| -CH₂-Ar | ~2.9 (t) | ~38 |

| -CH₂-N | ~3.1 (t) | ~42 |

| -NH₂ | Broad singlet | - |

| Pyridine C2 | - | ~143 |

| Pyridine C3 | - | ~122 |

| Pyridine C4 | - | ~152 |

| Pyridine C5 | - | ~128 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Purity Assessment and Structural Confirmation of Synthetic Intermediates

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes an essential tool for assessing the purity of "this compound" and for confirming the structure of its synthetic intermediates. nih.gov

In a typical synthesis, a precursor such as 1-(2-bromopyridin-4-yl)ethanone (B1283064) might be used. frontierspecialtychemicals.comsigmaaldrich.commatrix-fine-chemicals.com LC-MS can be employed to monitor the progress of the reaction by tracking the disappearance of the starting material's molecular ion peak and the appearance of the product's peak. It is also highly effective for identifying and quantifying any impurities or by-products, ensuring the final compound meets the required purity standards for research applications. The high sensitivity of LC-MS/MS allows for the detection of trace-level impurities. nih.gov

The electron ionization (EI) mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the cleavage of the ethylamine side chain. A primary fragmentation pathway would be the benzylic cleavage, resulting in the loss of a ·CH₂NH₂ radical to form a stable pyridinylmethyl cation. Another expected fragmentation is the loss of the bromine atom.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound in Mass Spectrometry

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₉BrN₂]⁺ | 200/202 |

| [M - NH₂CH₂]⁺ | [C₆H₅BrN]⁺ | 170/172 |

| [M - Br]⁺ | [C₇H₉N₂]⁺ | 121 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's connectivity and conformation.

For "this compound," a successful single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the specific conformation of the ethanamine side chain relative to the ring. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding between the primary amine group (-NH₂) of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. These hydrogen bonds play a critical role in the formation of the crystal lattice. Other weaker interactions, such as π-π stacking between pyridine rings and halogen bonding involving the bromine atom, could also be identified.

As of this writing, a publicly available crystal structure for "this compound" has not been reported. The ability to obtain such data is contingent upon growing a single crystal of sufficient size and quality, which can be a challenging process.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. These techniques are highly complementary and provide a characteristic fingerprint for the compound.

The FT-IR spectrum of "this compound" would be expected to show several characteristic absorption bands. The primary amine group (-NH₂) would exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net A band corresponding to the C-Br stretch would be found in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Vibrational spectroscopy is also a valuable tool for reaction monitoring. For instance, if "this compound" is synthesized via the reduction of 1-(2-bromopyridin-4-yl)ethanone, FT-IR spectroscopy can be used to follow the reaction's progress. The disappearance of the strong carbonyl (C=O) stretching band of the ketone starting material (around 1690 cm⁻¹) and the concurrent appearance of the N-H stretching bands of the amine product would indicate a successful conversion.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| C-N Bond | C-N Stretch | 1020 - 1250 |

Q & A

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on:

- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity trends .

Data Contradiction Analysis

- Example : Conflicting yields reported for similar syntheses may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. For instance, reports higher yields with Pd/XPhos in toluene, while emphasizes microwave-assisted conditions in DMF . Replicate both methods under controlled conditions to identify optimal parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.